molecular formula C10H12N2O8 B14287785 3-Nitro-3-deazauridine CAS No. 126347-59-9

3-Nitro-3-deazauridine

Cat. No.: B14287785
CAS No.: 126347-59-9
M. Wt: 288.21 g/mol
InChI Key: FSHQLILARCGYGH-VPCXQMTMSA-N
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Description

3-Nitro-3-deazauridine is a synthetic nucleoside analogue that has garnered attention for its potential applications in various fields, including medicine and virology. Structurally, it is a modified version of uridine, where the nitrogen atom at the third position is replaced by a carbon atom, and a nitro group is added. This modification imparts unique biochemical properties to the compound, making it a subject of interest in scientific research .

Preparation Methods

One common method includes the nitration of a suitable precursor, such as 3-deazauridine, using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Nitro-3-deazauridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of 3-Nitro-3-deazauridine involves its incorporation into RNA, leading to the inhibition of RNA synthesis. This is achieved through the competitive inhibition of cytidine triphosphate synthetase, resulting in reduced levels of cytidine triphosphate, a crucial nucleotide for RNA synthesis . This inhibition disrupts the replication of RNA viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

3-Nitro-3-deazauridine is structurally similar to other nucleoside analogues, such as:

The uniqueness of this compound lies in its nitro group, which imparts distinct biochemical activities, particularly in antiviral and anticancer research.

Properties

CAS No.

126347-59-9

Molecular Formula

C10H12N2O8

Molecular Weight

288.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-3-nitropyridin-2-one

InChI

InChI=1S/C10H12N2O8/c13-3-5-7(15)8(16)10(20-5)11-2-1-4(14)6(9(11)17)12(18)19/h1-2,5,7-8,10,13-16H,3H2/t5-,7-,8-,10-/m1/s1

InChI Key

FSHQLILARCGYGH-VPCXQMTMSA-N

Isomeric SMILES

C1=CN(C(=O)C(=C1O)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)C(=C1O)[N+](=O)[O-])C2C(C(C(O2)CO)O)O

Origin of Product

United States

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